chemical and physical properties of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
chemical and physical properties of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
An In-depth Technical Guide to 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: Properties, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, analytical characterization, synthesis, and potential applications of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. This molecule incorporates three critical pharmacophores: a phenolic ring, a tertiary alcohol, and a trifluoromethyl (CF₃) group. The presence of the CF₃ group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and analysis of this compound.
Compound Identification and Overview
4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a substituted phenol derivative characterized by a tertiary alcohol bearing a trifluoromethyl group at the C2 position of a propan-2-yl substituent. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the molecule, including the acidity of the phenolic proton.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 179632-68-9 | [1][2][3][4] |
| IUPAC Name | 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol | |
| Molecular Formula | C₉H₉F₃O₂ | [1][2][3] |
| Molecular Weight | 206.16 g/mol | [1][2][3] |
| Canonical SMILES | CC(O)(C1=CC=C(O)C=C1)C(F)(F)F | [1][4] |
| InChI Key | WNKAWMMGLNHYRT-UHFFFAOYSA-N |[4] |
Caption: 2D Structure of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.
Physicochemical Properties
Experimental data on the physicochemical properties of this specific compound are not widely available in peer-reviewed literature. The data presented below are based on information from commercial suppliers and computed values. Researchers should verify these properties through experimental determination.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Purity | ≥95% - 98% | As specified by commercial suppliers.[2][3] |
| Melting Point | Data not available | Expected to be a crystalline solid at room temperature. |
| Boiling Point | Data not available | High boiling point expected due to hydrogen bonding capabilities. |
| pKa (Phenolic OH) | Data not available | Expected to be lower (more acidic) than phenol (~9.9) due to the electron-withdrawing effects of the substituent. |
| LogP | Data not available | The trifluoromethyl group increases lipophilicity, while two hydroxyl groups increase hydrophilicity. |
| Water Solubility | Data not available | Likely sparingly soluble in water but soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for confirming the identity and purity of the compound. While experimental spectra are not publicly available, the expected spectroscopic features can be reliably predicted based on the molecular structure.
Caption: Workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton framework, ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR is essential for verifying the presence and environment of the trifluoromethyl group.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can facilitate the observation of exchangeable -OH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Spectra: Collect ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full assignment.
Table 3: Predicted NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Integration/Assignment | Justification |
|---|---|---|---|---|
| ¹H | ~9.5 | Broad Singlet | 1H, Phenolic -OH | Phenolic protons are acidic and typically appear downfield. Exchange broadening is common. |
| ¹H | ~7.3 | Doublet (J ≈ 8 Hz) | 2H, Ar-H (ortho to C-R) | Aromatic protons ortho to the alkyl substituent. |
| ¹H | ~6.7 | Doublet (J ≈ 8 Hz) | 2H, Ar-H (ortho to C-OH) | Aromatic protons ortho to the phenolic hydroxyl group, shielded relative to the other aromatic protons. |
| ¹H | ~5.5 | Broad Singlet | 1H, Tertiary -OH | The chemical shift of alcohol protons is highly dependent on concentration and solvent. |
| ¹H | ~1.6 | Singlet | 3H, -CH₃ | Methyl group attached to a quaternary carbon, appears as a singlet. |
| ¹³C | ~156 | C | C-OH (Aromatic) | Quaternary aromatic carbon attached to the phenolic oxygen. |
| ¹³C | ~135 | C | C-C(OH)R (Aromatic) | Quaternary aromatic carbon attached to the propan-2-yl group. |
| ¹³C | ~128 | CH | Ar-CH | Aromatic carbons ortho to the alkyl substituent. |
| ¹³C | ~115 | CH | Ar-CH | Aromatic carbons ortho to the phenolic hydroxyl group. |
| ¹³C | ~125 | Quartet (¹JCF ≈ 285 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a large one-bond coupling to fluorine. |
| ¹³C | ~75 | Quartet (²JCF ≈ 30 Hz) | -C(OH)- | Quaternary carbon of the tertiary alcohol, shows smaller two-bond coupling to the fluorine atoms. |
| ¹³C | ~25 | C | -CH₃ | Aliphatic methyl carbon. |
| ¹⁹F | ~ -75 | Singlet | 3F, -CF₃ | A single environment for the three fluorine atoms results in a singlet. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is used to rapidly identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the O-H, C-F, and aromatic C=C bonds are of primary interest.
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic and Alcoholic -OH (H-bonded) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₃) |
| 1610, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃)[5][6] |
| ~1250 | Strong | C-O Stretch | Phenolic C-O |
| ~1150 | Strong | C-O Stretch | Tertiary Alcohol C-O |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is suitable for inducing fragmentation, while Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample via a direct insertion probe (for EI) or by dissolving in a suitable solvent (e.g., methanol/water) and infusing into the source (for ESI).
-
Ionization: Utilize either EI (70 eV) or ESI (positive or negative ion mode).
-
Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
Table 5: Predicted Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 206 | [M]⁺ | Molecular ion peak. |
| 191 | [M - CH₃]⁺ | Loss of a methyl group (α-cleavage). This is a common fragmentation for tertiary alcohols. |
| 188 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol. |
| 137 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 121 | [HOC₆H₄CO]⁺ | Benzylic cleavage, a stable acylium-type ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in compounds with benzylic carbons.[7] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the substituent from the ring. |
Synthesis and Reactivity
A robust and scalable synthesis is critical for the utilization of this compound in research and development. A highly plausible and efficient method involves the nucleophilic addition of an organometallic reagent to a trifluoromethyl ketone.
Proposed Synthetic Route: Grignard Reaction
The most logical synthesis involves the reaction of a Grignard reagent derived from a protected 4-halophenol with 1,1,1-trifluoroacetone. The use of a protecting group on the acidic phenol is essential, as the Grignard reagent is a strong base and would be quenched otherwise.
Caption: Proposed synthetic pathway via Grignard reaction.
Protocol: Synthesis via Grignard Reagent This protocol is a representative procedure and must be performed by trained personnel with appropriate safety precautions.
-
Protection of Phenol: React 4-bromophenol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole to form 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene. This step is critical to prevent the acidic phenolic proton from reacting with the Grignard reagent.
-
Formation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.[8] Add a solution of the protected 4-bromophenol in anhydrous tetrahydrofuran (THF) dropwise.[9] A small crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of magnesium and the formation of a cloudy grey solution.
-
Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 1,1,1-trifluoroacetone in anhydrous THF dropwise. The addition must be slow to control the exothermic reaction.[10] Allow the reaction to stir and warm to room temperature overnight.
-
Workup and Deprotection: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be deprotected using tetrabutylammonium fluoride (TBAF) for a silyl protecting group or dilute acid.
-
Purification: Purify the final product by column chromatography on silica gel to yield 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol as a solid.
Applications and Relevance in Drug Discovery
The title compound is a valuable building block for medicinal chemistry due to the strategic combination of its functional groups.
-
Trifluoromethyl Group: The incorporation of a CF₃ group is a well-established strategy in drug design.[11] It can enhance:
-
Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Lipophilicity: The CF₃ group increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable interactions with protein targets.
-
-
Phenolic Moiety: Phenols are common in bioactive molecules and can act as hydrogen bond donors and acceptors, crucial for receptor binding. They also provide a handle for further chemical modification (e.g., etherification) to create libraries of potential drug candidates.
-
Tertiary Alcohol: The tertiary alcohol provides an additional site for hydrogen bonding and can be a key pharmacophoric element. Its position adjacent to the CF₃ group creates a unique stereoelectronic environment.
While no specific biological activities have been reported for this compound in the literature, its structure makes it an attractive scaffold for developing inhibitors of various enzymes or as a precursor for more complex pharmaceutical agents.
Safety and Handling
No specific toxicological data for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is publicly available. Therefore, it should be handled with the standard precautions for a novel laboratory chemical.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Crucial Note: Always obtain and consult the Safety Data Sheet (SDS) from the supplier before handling this compound.[15]
References
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]
-
Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]
-
PubMed. (2012). Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes. [Link]
-
AIP Publishing. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. [Link]
-
ResearchGate. (2026). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[e][5][7]oxazine. [Link]
-
Gemini Industries. (2017). Standard GHS SDS Report. [Link]
-
American Chemical Society. (1988). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. [Link]
-
Appchem. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. [Link]
-
NIST. (2016). SAFETY DATA SHEET. [Link]
-
Chemconnections. Mass Spectrometry Fragmentation. [Link]
-
Covestro Solution Center. (2012). SAFETY DATA SHEET. [Link]
-
PubChem. 4-(1-Fluoroethyl)-2-(1-hydroxypropan-2-yl)phenol. [Link]
-
NIST WebBook. 4-(Trifluoromethyl)-phenol. [Link]
-
Appretech Scientific Limited. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. [Link]
-
SpectraBase. 2-Nitro-4-(trifluoromethyl)phenol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Grignard Reaction. [Link]
-
Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. [Link]
-
Molport. 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol. [Link]
-
Academia.edu. (1969). Action of Grignard Reagents. XV. Action of Phenylmagnesium Bromide on Substituted 1-Phenyl-4-methylene-3,5-pyrazolidinediones. [Link]
-
ResearchGate. (2020). 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
(2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. appretech.com [appretech.com]
- 3. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol - CAS:179632-68-9 - Abovchem [abovchem.com]
- 4. 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol | 179632-68-9 | Buy Now [molport.com]
- 5. Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. geminiindustriesinc.com [geminiindustriesinc.com]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
